molecular formula C18H17N3O3S B3267687 N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 460734-48-9

N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3267687
CAS No.: 460734-48-9
M. Wt: 355.4 g/mol
InChI Key: KLDPHHGSBVBIIY-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole ring substituted at position 4 with a carbamoylmethyl group linked to a 2,4-dimethylphenyl moiety. The thiazole’s position 2 is further substituted with a furan-2-carboxamide group. The molecular framework combines aromatic heterocycles (thiazole and furan) with carboxamide and carbamoyl functionalities, making it structurally versatile for interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-5-6-14(12(2)8-11)20-16(22)9-13-10-25-18(19-13)21-17(23)15-4-3-7-24-15/h3-8,10H,9H2,1-2H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPHHGSBVBIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares core motifs with several derivatives, differing primarily in substituents and functional groups. Key analogues include:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 3-Methoxybenzyl group instead of 2,4-dimethylphenyl; amide linkage Enhanced electron-donating methoxy group may improve solubility .
N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide C₁₅H₁₁N₃O₄S Nitrophenyl substituent on furan; methyl group on thiazole Nitro group introduces strong electron-withdrawing effects, potentially altering reactivity .
N-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide C₁₆H₁₃N₃O₃S₂ Thiourea linkage instead of carboxamide; 4-methoxyphenyl on thiazole Thiourea may enhance metal-binding or antioxidant activity .

Functional Group Impact

  • Carbamoyl vs. Thiourea Linkages : The target compound’s carbamoyl group (CONH) contrasts with thiourea (CSNH) in analogues like . Thiourea derivatives exhibit stronger hydrogen-bonding capacity and antioxidant properties .
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, whereas methoxy (), nitro (), or bromo () substituents in analogues alter electronic profiles and pharmacokinetic properties.

Pharmacological Potential

  • Kinase Inhibition : Benzo[d]thiazole-4-carboxamides (e.g., ) show kinase inhibitory activity, suggesting the target compound may share similar mechanisms due to structural overlap.

Physicochemical Data

  • Solubility : Methoxy-substituted derivatives () likely exhibit higher aqueous solubility than the hydrophobic 2,4-dimethylphenyl variant.
  • Stability : The nitro group in may reduce stability under reducing conditions, whereas the target compound’s methyl groups enhance metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

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